molecular formula C16H11ClF3N3O B4794960 N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Cat. No. B4794960
M. Wt: 353.72 g/mol
InChI Key: BWAYOYWPISKKJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine, also known as AG1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a cell surface receptor that is involved in various cellular processes such as cell proliferation, differentiation, and survival. Overexpression or mutation of EGFR has been implicated in the development and progression of various types of cancer. Therefore, EGFR inhibitors such as AG1478 have been developed as potential anticancer agents.

Mechanism of Action

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine binds to the ATP-binding site of EGFR and prevents its activation by blocking the phosphorylation of tyrosine residues. This, in turn, inhibits downstream signaling pathways that are involved in cell proliferation and survival. N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has a high affinity for EGFR and is selective for EGFR over other related tyrosine kinases.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits cell migration and invasion, which are essential for cancer metastasis. In addition, N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to reduce the expression of various angiogenic factors, thereby inhibiting the formation of new blood vessels that are necessary for tumor growth.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine in lab experiments is its high potency and selectivity for EGFR. This makes it a valuable tool for studying the role of EGFR in various cellular processes. However, one of the limitations of using N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the development and application of N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine. One potential direction is the combination of N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine with other chemotherapeutic agents to enhance their anticancer efficacy. Another direction is the development of more potent and selective EGFR inhibitors that can overcome the limitations of N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine. Furthermore, the application of N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine in other diseases such as inflammatory disorders and neurodegenerative diseases is an area of active research.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been extensively studied for its anticancer properties. It has been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, lung cancer, and head and neck cancer. N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine exerts its anticancer effects by blocking the activity of EGFR, which is essential for the survival and growth of cancer cells. In addition, N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine has been shown to sensitize cancer cells to other chemotherapeutic agents, thereby enhancing their anticancer efficacy.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3N3O/c1-24-13-7-6-9(8-11(13)17)21-14-10-4-2-3-5-12(10)22-15(23-14)16(18,19)20/h2-8H,1H3,(H,21,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWAYOYWPISKKJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(trifluoromethyl)-4-quinazolinamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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